molecular formula C12H21NO5 B2830457 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid CAS No. 1416438-67-9

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid

Cat. No.: B2830457
CAS No.: 1416438-67-9
M. Wt: 259.302
InChI Key: UVCRSTLUNAIJQQ-UHFFFAOYSA-N
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Description

4-(Tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid ( 1416438-67-9 ) is a high-purity chiral building block of significant value in medicinal chemistry and drug discovery research. This heterocyclic compound features a morpholine core that is di-substituted with dimethyl groups and functionalized with both a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group . The molecular formula is C12H21NO5 and it has a molecular weight of 259.30 g/mol . Its primary research application lies in its role as a key synthetic intermediate for the construction of more complex molecules . The presence of the acid-stable Boc protecting group on the morpholine nitrogen makes it particularly useful in multi-step synthetic sequences, as it can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization . Simultaneously, the carboxylic acid functionality allows for diverse coupling reactions, enabling researchers to incorporate this constrained morpholine scaffold into target compounds. This makes it a valuable template for creating potential pharmaceutical candidates, such as protease inhibitors or receptor modulators, where the rigid morpholine structure can influence the compound's pharmacokinetic properties and binding affinity . The compound is offered with a typical purity of 97% or higher and requires storage at 2-8°C or cold-chain transportation . Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRSTLUNAIJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-67-9
Record name 4-[(tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems for the addition of reagents and monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid," including comprehensive data tables and well-documented case studies, is not available. However, information regarding its properties, structure, and suppliers can be found.

Chemical Information

  • Name : 4-[(Tert-butoxy)carbonyl]-6,6-dimethylmorpholine-2-carboxylic acid .
  • Molecular Formula : C12H21NO5 .
  • Molecular Weight : 259.30 g/mol .
  • PubChem CID : 71742817 .
  • CAS Number : 1416438-67-9 .

Structure and Properties

  • The compound has a morpholine ring with tert-butoxycarbonyl and carboxylic acid substituents .
  • It exists as a white crystalline solid and is also available as a building block for chemical synthesis .

Synonyms

  • This compound
  • 4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylicacid
  • 6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid

Related Compounds

  • (S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, with PubChem CID 71742812 and CAS number 1416444-82-0 .
  • (R)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, with CAS No. : 1416445-02-7 .

Suppliers

The compound is available from multiple suppliers, including:

  • BLD Pharmatech Co., Limited
  • Angene International Limited
  • ChemScene CN
  • Enamine Ltd
  • AA BLOCKS
  • Advanced ChemBlocks CN

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group serves as a protecting group for amines, preventing unwanted reactions during the synthesis process. The carboxylic acid group can participate in various coupling reactions, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several morpholine derivatives, differing in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Solubility & Stability Applications
Target Compound (1416444-82-0, S-form) C₁₂H₂₁NO₅ 259.30 Boc at N4, COOH at C2, 6,6-dimethyl S-enantiomer Soluble in DMSO; stable at 2–8°C Peptide synthesis, chiral intermediates
Enantiomer (1416445-02-7, R-form) C₁₂H₂₁NO₅ 259.30 Boc at N4, COOH at C2, 6,6-dimethyl R-enantiomer Similar to S-form Mirror-activity studies
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate (500789-41-3) C₁₃H₂₁NO₅ 283.31 Methyl ester at C2, tert-butyl ester at C4 Racemic Likely more lipophilic; ester stability Prodrug design, ester hydrolysis studies
(S)-4-Boc-Morpholine-2-carboxylic Acid (868689-63-8) C₁₀H₁₇NO₅ 231.25 Boc at N4, COOH at C2, no 6,6-dimethyl S-enantiomer Higher aqueous solubility (lacks dimethyl) Unprotected morpholine scaffolds
(R)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic Acid (884512-77-0) C₁₀H₁₇NO₅ 231.25 Boc at N4, COOH at C2, no 6,6-dimethyl R-enantiomer Similar to S-Boc analog Chiral resolution studies

Key Differences and Implications

Solubility : The dimethyl substituents reduce aqueous solubility relative to the unmethylated Boc-morpholine-2-carboxylic acids (e.g., CAS 868689-63-8) but improve compatibility with organic solvents like DMSO .

Enantiomeric Utility : The S- and R-enantiomers (CAS 1416444-82-0 and 1416445-02-7) are critical for studying chirality-dependent biological activity, such as receptor binding or catalytic asymmetry .

Functional Group Reactivity : Esters (e.g., CAS 500789-41-3) are more hydrolytically stable than carboxylic acids, making them preferable for prodrug formulations .

Biological Activity

4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, also known by its CAS number 1416445-02-7, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.30 g/mol
  • IUPAC Name : (R)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
  • CAS Number : 1416445-02-7

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including enzymes and bacterial strains.

Antibacterial Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown potent activity against various Gram-positive and Gram-negative bacteria. The mechanisms of action often involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

A notable study demonstrated that morpholine derivatives could inhibit DNA gyrase and topoisomerase IV from Escherichia coli, with IC50 values indicating strong inhibitory effects (less than 100 nM for several compounds) . Such findings suggest that this compound may possess similar antibacterial properties.

Table 1: Antibacterial Efficacy of Morpholine Derivatives

CompoundTarget EnzymeIC50 (nM)Bacterial Strain TestedMIC (μg/mL)
Compound 7aDNA gyrase<10E. coli2
Compound 16aTopo IV<38S. aureus1
This compoundUnknownTBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to establish specific values for the compound .

The proposed mechanism of action for the antibacterial activity of morpholine derivatives involves the inhibition of topoisomerases, enzymes that manage DNA supercoiling during replication. Inhibition of these enzymes leads to disruption of bacterial cell division and ultimately results in cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid to maximize yield and purity?

  • Methodological Answer: Synthesis can be optimized using a two-step approach: (1) Protection of the morpholine nitrogen with tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc-anhydride in THF with catalytic DMAP), followed by (2) selective oxidation of the methyl groups to carboxylic acid using KMnO₄ or RuO₄ in acidic aqueous conditions. Key parameters include maintaining pH 2–3 during oxidation and inert gas purging to prevent side reactions. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) and purification via recrystallization (ethanol/water) improve purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR: Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and morpholine ring conformation (δ 3.5–4.5 ppm for CH₂ groups).
  • IR Spectroscopy: Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₂₁NO₅: [M+H]⁺ = 278.1497).
  • Elemental Analysis: Verify C/H/N ratios (±0.3% tolerance) to confirm purity .

Q. How should solubility and stability be managed during experimental workflows?

  • Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or acidic aqueous buffers (pH < 4). For long-term stability, store under inert atmosphere (argon) at 2–8°C in sealed containers to prevent hydrolysis of the Boc group. Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the carbonyl groups. Focus on the electrophilicity of the Boc-protected carbonyl vs. the carboxylic acid moiety. Solvent effects (e.g., PCM for THF/water) and transition state analysis (IRC) clarify regioselectivity in reactions with amines or alcohols. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

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